molecular formula C6H15NO5 B7803019 (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium acetate

(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium acetate

Cat. No.: B7803019
M. Wt: 181.19 g/mol
InChI Key: PIEPQKCYPFFYMG-UHFFFAOYSA-N
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Description

(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium acetate is a chemical compound with the molecular formula C6H13NO5. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its stability and solubility in water, making it a valuable reagent in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium acetate typically involves the reaction of tris(hydroxymethyl)aminomethane (TRIS) with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{TRIS} + \text{Acetic Acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents. The process is optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of simpler amines.

    Substitution: Formation of substituted ammonium salts.

Scientific Research Applications

(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium acetate has a wide range of applications in scientific research:

    Chemistry: Used as a buffer in biochemical assays and reactions.

    Biology: Employed in cell culture media to maintain pH stability.

    Medicine: Utilized in the formulation of pharmaceuticals for its stabilizing properties.

    Industry: Applied in the manufacturing of various chemical products due to its solubility and stability.

Mechanism of Action

The mechanism by which (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium acetate exerts its effects is primarily through its ability to act as a buffer. It helps maintain a stable pH in solutions, which is crucial for many biochemical and pharmaceutical processes. The compound interacts with hydrogen ions (H+) and hydroxide ions (OH-) to prevent significant changes in pH.

Comparison with Similar Compounds

Similar Compounds

    Tris(hydroxymethyl)aminomethane (TRIS): A common buffer used in biochemical research.

    (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate: Another buffering agent with similar properties.

Uniqueness

(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium acetate is unique due to its specific buffering capacity and solubility in water. It provides a stable pH environment, which is essential for various biochemical and pharmaceutical applications. Its ability to form stable complexes with metal ions also adds to its versatility in scientific research.

Properties

IUPAC Name

[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium;acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3.C2H4O2/c5-4(1-6,2-7)3-8;1-2(3)4/h6-8H,1-3,5H2;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEPQKCYPFFYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].C(C(CO)(CO)[NH3+])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064490
Record name (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6850-28-8
Record name Tris-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6850-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trometamol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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